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Introduction
T-448, also known as EOS-448 or GSK4428859A, is an investigational human IgG1 anti-TIGIT

(T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. It is designed to

combat cancer by targeting a key immune checkpoint, TIGIT, which is expressed on various

immune cells, including T cells and Natural Killer (NK) cells. T-448 is engineered with a

functional Fc domain to exert a multi-faceted anti-tumor response. This document provides

detailed application notes and experimental protocols for researchers utilizing T-448 in cancer

research.

Mechanism of Action
T-448's therapeutic potential stems from its multifaceted mechanism of action:

Blockade of the TIGIT-PVR Pathway: TIGIT competes with the co-stimulatory receptor

CD226 for binding to their common ligand, PVR (Poliovirus Receptor or CD155). By binding

to TIGIT, T-448 prevents this interaction, thereby promoting the activation of T cells and NK

cells.

Depletion of TIGIT-high Immune Cells: The functional Fc region of T-448 engages with Fcγ

receptors (FcγR) on myeloid cells like macrophages and NK cells. This interaction is crucial

for its anti-tumor activity and is thought to lead to the depletion of cells with high TIGIT
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expression, particularly immunosuppressive regulatory T cells (Tregs) and exhausted T cells

within the tumor microenvironment.[1][2][3]

Activation of Antigen-Presenting Cells (APCs): The engagement of FcγR by T-448 can also

lead to the activation of APCs, further enhancing the anti-tumor immune response.

This combined approach of blocking an inhibitory signal and actively depleting

immunosuppressive cells distinguishes T-448 as a promising immuno-oncology agent.

Preclinical and Clinical Data
Preclinical Data
Preclinical studies in murine cancer models have demonstrated that the anti-tumor efficacy of

anti-TIGIT antibodies is dependent on a functional Fc region capable of engaging FcγR.[2]

These studies have shown that Fc-competent anti-TIGIT antibodies lead to the depletion of

intratumoral Tregs and enhance T cell activation, resulting in significant tumor growth inhibition.

Table 1: Summary of Preclinical In Vivo Study Findings

Model System Treatment Group Key Findings

Syngeneic Mouse Tumor

Models
Anti-TIGIT with functional Fc

Significant tumor growth

inhibition, correlated with Treg

depletion and CD8+ T cell

activation.[2]

Syngeneic Mouse Tumor

Models

Anti-TIGIT with non-functional

Fc

Minimal to no anti-tumor effect.

[2]

Clinical Data
A first-in-human, open-label, Phase I/IIa clinical trial (NCT04335253) has evaluated the safety,

tolerability, and preliminary efficacy of T-448 monotherapy in patients with advanced solid

tumors.[4]

Table 2: Preliminary Clinical Efficacy of T-448 Monotherapy in Advanced Cancers (N=20

evaluable patients)
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Response Category Number of Patients Percentage of Patients

Partial Response (PR) 1 5%

Stable Disease (SD) 9 45%

Progressive Disease (PD) 10 50%

Data from AACR 2021 presentation of the NCT04335253 study.[4][5]

The partial response was observed in a patient with a BRAF-mutant cutaneous melanoma who

was refractory to prior checkpoint inhibitor therapy.[4] Pharmacodynamic analyses from this

trial confirmed target engagement and a reduction in TIGIT+ Tregs and exhausted CD8+ T

cells in peripheral blood.[5]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the NCT04335253 Trial

(N=22)

Adverse Event Number of Patients

Pruritus 7

Infusion-related reaction 4

Fatigue 4

Pyrexia 3

Maculopapular rash 2

Eczema 2

Hypothyroidism 2

Increased blood creatinine 2

Data from AACR 2021 presentation of the NCT04335253 study.[4]

Signaling Pathway and Experimental Workflow
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.globenewswire.com/news-release/2021/04/10/2207777/0/en/iTeos-Therapeutics-Announces-New-Preliminary-Data-Indicating-Clinical-Activity-with-its-Anti-TIGIT-Antibody-EOS-448-at-the-AACR-Annual-Meeting-2021.html
https://www.gsk.com/en-gb/media/press-releases/gsk-and-iteos-therapeutics-announce-development/
https://www.globenewswire.com/news-release/2021/04/10/2207777/0/en/iTeos-Therapeutics-Announces-New-Preliminary-Data-Indicating-Clinical-Activity-with-its-Anti-TIGIT-Antibody-EOS-448-at-the-AACR-Annual-Meeting-2021.html
https://www.gsk.com/en-gb/media/press-releases/gsk-and-iteos-therapeutics-announce-development/
https://www.globenewswire.com/news-release/2021/04/10/2207777/0/en/iTeos-Therapeutics-Announces-New-Preliminary-Data-Indicating-Clinical-Activity-with-its-Anti-TIGIT-Antibody-EOS-448-at-the-AACR-Annual-Meeting-2021.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T-448 Mechanism of Action
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Caption: Mechanism of action of T-448.
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Workflow for Treg Depletion Analysis
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Caption: Experimental workflow for Treg depletion analysis.

Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol provides a general framework for assessing the in vivo efficacy of T-448 in a

syngeneic mouse tumor model.

1. Cell Culture and Tumor Implantation:

Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female
BALB/c mice.
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using
the formula: (Length x Width^2) / 2.

2. Treatment Administration:

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment
groups (e.g., vehicle control, T-448, isotype control).
Administer T-448 or control antibody via intraperitoneal (i.p.) injection at a specified dose and
schedule (e.g., 10 mg/kg, twice weekly).

3. Monitoring and Endpoint:

Continue to monitor tumor volume and body weight throughout the study.
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The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include
survival.
Euthanize mice when tumors reach a predetermined size limit or if signs of morbidity are
observed.
Harvest tumors and spleens for downstream analysis (e.g., flow cytometry,
immunohistochemistry).

Flow Cytometry Protocol for Treg Depletion Analysis
This protocol details the steps for analyzing Treg populations in tumors and spleens from

treated mice.

1. Single-Cell Suspension Preparation:

Mince harvested tumors and spleens and digest in a collagenase/DNase solution to obtain
single-cell suspensions.
Filter the cell suspension through a 70 µm cell strainer.
For spleens, lyse red blood cells using an ACK lysis buffer.
Wash cells with FACS buffer (PBS + 2% FBS) and count viable cells.

2. Staining:

Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.
Block Fc receptors with an anti-CD16/32 antibody.
Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., anti-CD4,
anti-CD25, anti-CD127).
Incubate for 30 minutes at 4°C in the dark.
Wash cells twice with FACS buffer.
For intracellular staining, fix and permeabilize the cells using a FoxP3 staining buffer set
according to the manufacturer's instructions.
Add a fluorescently-conjugated anti-FoxP3 antibody and incubate for 30-45 minutes at room
temperature in the dark.
Wash cells with permeabilization buffer and resuspend in FACS buffer.

3. Data Acquisition and Analysis:

Acquire data on a flow cytometer.
Gate on live, single cells, then on CD4+ T cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Within the CD4+ population, identify Tregs as CD25+ and FoxP3+. Further refinement can
be achieved by gating on CD127low/- cells.
Analyze the percentage of Tregs within the CD4+ T cell population for each treatment group.

Immunohistochemistry Protocol for TIGIT Expression
This protocol outlines the procedure for staining TIGIT in formalin-fixed, paraffin-embedded

(FFPE) tumor tissues.

1. Deparaffinization and Rehydration:

Deparaffinize tissue sections in xylene.
Rehydrate through a graded series of ethanol washes (100%, 95%, 70%) and finally in
distilled water.

2. Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure
cooker or water bath.

3. Staining:

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat
serum).
Incubate with a primary antibody against TIGIT at an optimized dilution overnight at 4°C.
Wash with a wash buffer (e.g., PBS with 0.05% Tween-20).
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Wash with wash buffer.
Develop the signal using a DAB substrate kit.
Counterstain with hematoxylin.

4. Dehydration and Mounting:

Dehydrate the slides through a graded series of ethanol and xylene.
Mount with a permanent mounting medium.

5. Analysis:
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Examine the slides under a microscope to assess the expression and localization of TIGIT
within the tumor microenvironment.

Conclusion
T-448 is a promising anti-TIGIT antibody with a multifaceted mechanism of action that has

demonstrated preclinical efficacy and early signs of clinical activity. The provided application

notes and protocols offer a framework for researchers to further investigate the therapeutic

potential of T-448 in various cancer models. Careful experimental design and adherence to

optimized protocols are crucial for obtaining reliable and reproducible data in the evaluation of

this novel immuno-oncology agent.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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